molecular formula C15H15ClN2 B11856547 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Katalognummer: B11856547
Molekulargewicht: 258.74 g/mol
InChI-Schlüssel: ODRKNDKJXGVTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound that features a quinoline core with a 4-chlorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with a suitable ketone under acidic conditions to form the quinoline ring . The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic ring or the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine groups.

    4-Chloroaniline: A precursor in the synthesis of the target compound.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

Uniqueness: 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both the 4-chlorophenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H15ClN2

Molekulargewicht

258.74 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15ClN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI-Schlüssel

ODRKNDKJXGVTSF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.